

# Application Note: Analysis of Cell Cycle Arrest Induced by Reversine Using Flow Cytometry

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## Compound of Interest

Compound Name: Reversin 205

Cat. No.: B172063

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Reversine, a synthetic purine analog, has garnered significant interest in cancer research and regenerative medicine.[1] It functions as a potent, ATP-competitive inhibitor of Aurora kinases, with a notable selectivity for Aurora B kinase.[2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including centrosome maturation, chromosome alignment and segregation, and cytokinesis.[4] Dysregulation of Aurora B is common in various cancers and is linked to chromosomal instability and aneuploidy, making it a prime target for anti-cancer therapies.[5][6]

Inhibition of Aurora B by Reversine disrupts the proper execution of mitosis, leading to failures in cytokinesis and overriding the spindle assembly checkpoint.[4][7] This interference typically results in a cell cycle arrest at the G2/M phase, followed by the emergence of polyploid cells and, ultimately, apoptosis.[7][8][9] This application note provides a detailed protocol for treating cultured cells with Reversine and subsequently analyzing the induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.

## Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. The method relies on staining the DNA of cells with a fluorescent dye that binds

stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA.[10]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] Since PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[12] Treatment with RNase A is necessary to degrade cellular RNA, ensuring that PI exclusively stains the DNA.[10]

When analyzed by a flow cytometer, the stained cells will exhibit different fluorescence intensities based on their stage in the cell cycle:

- G0/G1 Phase: Cells contain a normal (2N) amount of DNA and show a single peak at a lower fluorescence intensity.
- S Phase: Cells are actively synthesizing DNA, having a DNA content between 2N and 4N. They appear as a distribution between the G0/G1 and G2/M peaks.
- G2/M Phase: Cells have doubled their DNA content (4N) in preparation for division and form a second major peak at approximately twice the fluorescence intensity of the G0/G1 peak.
- Sub-G1 Phase: Apoptotic cells with fragmented DNA will have less than 2N DNA content and appear as a distinct peak to the left of the G0/G1 peak.

By treating cells with Reversine, an accumulation of cells in the G2/M phase is expected, providing a quantitative measure of the drug's effect on cell cycle progression.

## Materials and Reagents

- Cell line of interest (e.g., HeLa, MCF-7, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Reversine (CAS 656820-32-5)
- Dimethyl sulfoxide (DMSO, vehicle control)
- Phosphate-Buffered Saline (PBS), sterile

- Trypsin-EDTA
- 70% Ethanol, ice-cold
- RNase A solution (100 µg/mL in PBS)
- Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
- 5 mL polystyrene flow cytometry tubes
- Microcentrifuge tubes
- Refrigerated centrifuge
- Flow cytometer

## Experimental Protocols

This section details the step-by-step methodology for inducing and analyzing cell cycle arrest with Reversine.

### Cell Culture and Reversine Treatment

- **Cell Seeding:** Plate cells in a 6-well plate at a density that will allow them to reach 60-70% confluency on the day of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- **Prepare Reversine Stock:** Dissolve Reversine in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.[\[3\]](#)
- **Treatment:** Once cells reach the desired confluency, remove the culture medium. Add fresh medium containing the desired final concentration of Reversine (e.g., 0.5 µM, 1 µM, 5 µM). For the vehicle control, add an equivalent volume of DMSO to a separate well.
- **Incubation:** Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.

### Cell Harvesting and Fixation

- **Harvest Cells:** After incubation, collect the culture medium (which may contain floating/apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
- **Cell Pellet:** Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
- **Wash:** Discard the supernatant and wash the cell pellet by resuspending in 3 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
- **Fixation:** Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell clumping.[\[11\]](#)
- **Incubate for Fixation:** Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2 hours.[\[11\]](#)[\[12\]](#) Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.

## Propidium Iodide Staining

- **Wash Fixed Cells:** Centrifuge the ethanol-fixed cells at a higher speed (e.g., 800 x g for 5 minutes) to pellet them. Carefully decant the ethanol.
- **Rehydrate:** Wash the cells twice with 3 mL of PBS to remove the ethanol, centrifuging after each wash.
- **RNase Treatment:** Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.
- **PI Staining:** Add 500 µL of PI solution (final concentration 50 µg/mL). Mix gently.[\[11\]](#)
- **Incubation:** Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.

## Flow Cytometry Acquisition and Analysis

- **Instrument Setup:** Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP). Ensure the instrument is calibrated.

- **Data Acquisition:** Run the samples on the flow cytometer at a low flow rate to ensure high-quality data.<sup>[11]</sup> Collect data for at least 10,000-20,000 single-cell events. Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks.<sup>[10]</sup>
- **Gating Strategy:**
  - First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
  - Next, use a pulse-width vs. pulse-area plot for the PI fluorescence signal to exclude doublets and cell aggregates, ensuring analysis is performed only on single cells.
- **Cell Cycle Analysis:** Generate a histogram of the PI fluorescence intensity for the single-cell population. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

## Data Presentation and Expected Results

Treatment of cancer cells with Reversine is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.<sup>[8][9]</sup> A corresponding decrease in the G0/G1 population is also anticipated. At higher concentrations or longer incubation times, a sub-G1 peak, indicative of apoptosis, may become apparent.

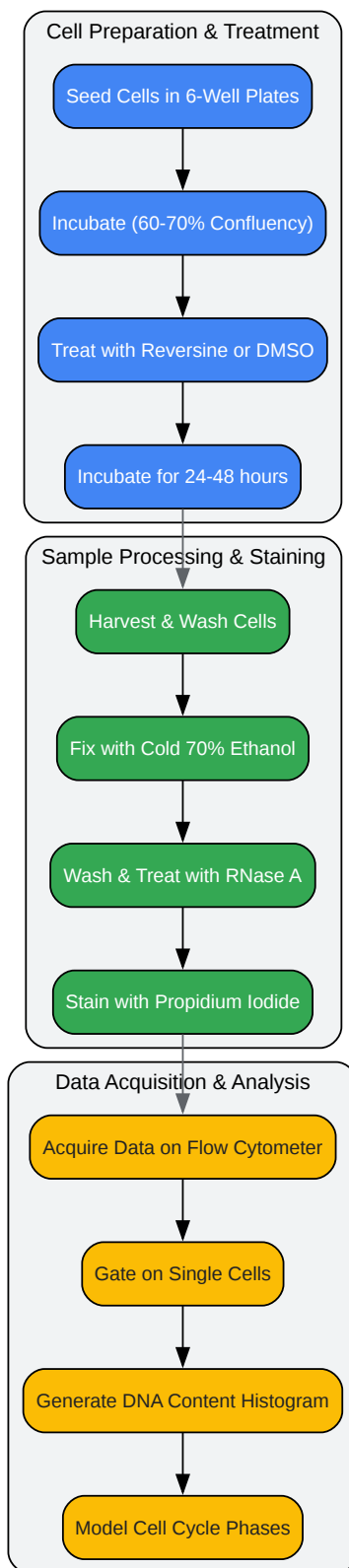
Table 1: Cell Cycle Distribution in HCT116 Cells After 24-Hour Reversine Treatment

Treatment Group	% G0/G1 Phase	% S Phase	% G2/M Phase	% Sub-G1 (Apoptosis)
DMSO (Vehicle)	62.5 ± 3.1	18.2 ± 1.5	19.3 ± 2.4	1.1 ± 0.3
Reversine (1 µM)	35.8 ± 2.8	15.5 ± 1.9	48.7 ± 3.5	2.4 ± 0.6
Reversine (5 µM)	15.2 ± 1.7	10.1 ± 1.3	70.5 ± 4.2	8.6 ± 1.1

Data are presented as mean ± standard deviation from a representative experiment (n=3).

## Visualizations

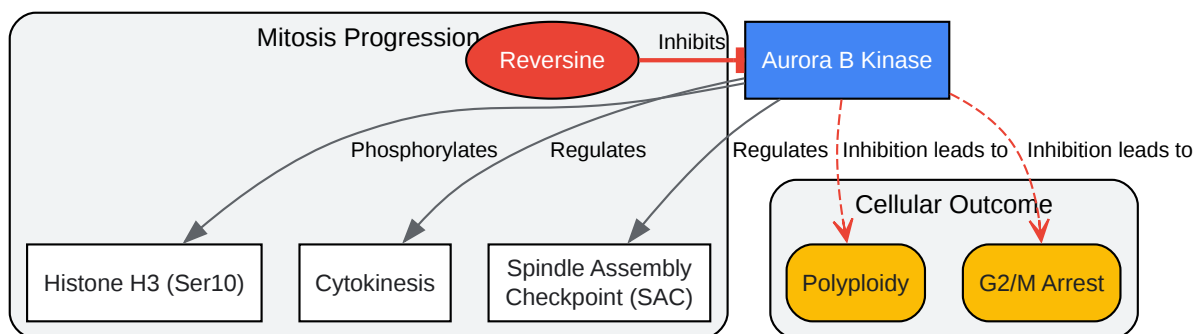
### Experimental Workflow



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Caption: Experimental workflow for cell cycle analysis after Reversine treatment.

## Reversine Signaling Pathway



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Caption: Reversine inhibits Aurora B, leading to G2/M arrest and polyploidy.

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